N-[2-(1-methyl-1H-pyrrol-2-yl)-2-(4-methylpiperazin-1-yl)ethyl]-N'-[4-(trifluoromethyl)phenyl]ethanediamide
Description
N-[2-(1-Methyl-1H-pyrrol-2-yl)-2-(4-methylpiperazin-1-yl)ethyl]-N'-[4-(trifluoromethyl)phenyl]ethanediamide is a synthetic organic compound characterized by a central ethanediamide (oxalamide) backbone. Key structural features include:
- A 4-methylpiperazin-1-yl moiety, enhancing solubility and modulating pharmacokinetic properties.
- A 4-(trifluoromethyl)phenyl substituent, providing electron-withdrawing effects and metabolic stability.
The molecular formula is C₂₂H₂₈F₃N₅O₂ (average mass: ~459.5 g/mol; monoisotopic mass: 459.2147 g/mol) .
Properties
IUPAC Name |
N-[2-(4-methylpiperazin-1-yl)-2-(1-methylpyrrol-2-yl)ethyl]-N'-[4-(trifluoromethyl)phenyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26F3N5O2/c1-27-10-12-29(13-11-27)18(17-4-3-9-28(17)2)14-25-19(30)20(31)26-16-7-5-15(6-8-16)21(22,23)24/h3-9,18H,10-14H2,1-2H3,(H,25,30)(H,26,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTVCEMQKRCPCFC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(CNC(=O)C(=O)NC2=CC=C(C=C2)C(F)(F)F)C3=CC=CN3C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26F3N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1-methyl-1H-pyrrol-2-yl)-2-(4-methylpiperazin-1-yl)ethyl]-N’-[4-(trifluoromethyl)phenyl]ethanediamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrrole and piperazine intermediates, followed by their coupling with the trifluoromethylphenyl group.
Preparation of Pyrrole Intermediate: The pyrrole intermediate can be synthesized through the reaction of 1-methylpyrrole with an appropriate acylating agent.
Preparation of Piperazine Intermediate: The piperazine intermediate is synthesized by reacting 4-methylpiperazine with an appropriate alkylating agent.
Coupling Reaction: The final step involves the coupling of the pyrrole and piperazine intermediates with the trifluoromethylphenyl group under suitable reaction conditions, such as the presence of a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-[2-(1-methyl-1H-pyrrol-2-yl)-2-(4-methylpiperazin-1-yl)ethyl]-N’-[4-(trifluoromethyl)phenyl]ethanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly at the pyrrole and piperazine rings, using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., chlorine) in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N-[2-(1-methyl-1H-pyrrol-2-yl)-2-(4-methylpiperazin-1-yl)ethyl]-N’-[4-(trifluoromethyl)phenyl]ethanediamide has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific receptors or enzymes.
Materials Science: Its structural properties may be useful in the development of novel materials with specific electronic or optical characteristics.
Biological Studies: The compound can be used in studies to understand its interaction with biological molecules and its potential therapeutic effects.
Mechanism of Action
The mechanism of action of N-[2-(1-methyl-1H-pyrrol-2-yl)-2-(4-methylpiperazin-1-yl)ethyl]-N’-[4-(trifluoromethyl)phenyl]ethanediamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets through hydrogen bonding, hydrophobic interactions, or van der Waals forces, leading to modulation of their activity and subsequent biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound shares structural motifs with several piperazine- and heterocycle-containing derivatives. Below is a detailed comparison:
Structural Analogues
Functional Group Analysis
- Ethanediamide vs.
- Trifluoromethyl vs. Nitro Groups : The 4-CF₃-phenyl group offers superior metabolic stability and lipophilicity relative to nitro-substituted derivatives (e.g., 2b/c), which may exhibit higher reactivity and toxicity .
- Piperazine Substitution : The 4-methylpiperazine in the target compound balances solubility and steric effects, contrasting with the isopropylpiperazine in compound 14, which likely reduces aqueous solubility .
Pharmacological Implications (Inferred)
While direct activity data for the target compound is unavailable, structural parallels suggest:
- Target Engagement : Piperazine and pyrrole motifs are common in kinase or GPCR inhibitors. The trifluoromethyl group may enhance blood-brain barrier penetration for CNS targets.
- ADME Properties : Higher molecular weight (~459.5 g/mol) compared to analogues (e.g., 14: 407.5 g/mol) may reduce bioavailability but improve target residence time.
Biological Activity
N-[2-(1-methyl-1H-pyrrol-2-yl)-2-(4-methylpiperazin-1-yl)ethyl]-N'-[4-(trifluoromethyl)phenyl]ethanediamide, a compound with complex structural features, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following structural components:
- Pyrrole ring : Imparts unique electronic properties.
- Piperazine moiety : Known for enhancing biological activity and solubility.
- Trifluoromethyl group : Often associated with increased lipophilicity and metabolic stability.
The biological activity of this compound can be attributed to its ability to interact with various biological targets. Research indicates that it may function as a modulator of specific pathways involved in cell proliferation and apoptosis.
Key Findings:
- The compound exhibits significant inhibitory effects on certain kinases, which are crucial in cancer cell signaling pathways.
- It has shown potential in disrupting cellular processes that lead to tumor growth.
Antitumor Activity
Recent studies have demonstrated the compound's antitumor properties. In vitro assays have been conducted to evaluate its efficacy against various cancer cell lines.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A549 (Lung Cancer) | 0.39 ± 0.06 | Induction of autophagy |
| MCF-7 (Breast Cancer) | 0.46 ± 0.04 | Inhibition of Aurora-A kinase |
| HCT116 (Colon Cancer) | 0.01 | Apoptosis induction |
These results indicate that the compound has a potent effect on cancer cells, particularly through mechanisms involving autophagy and apoptosis.
Case Studies
-
Study on Lung Cancer (A549 Cells) :
- The compound was tested for its ability to induce cell death through autophagy.
- Results indicated a significant decrease in cell viability at low concentrations (IC50 = 0.39 µM).
-
Breast Cancer Study (MCF-7 Cells) :
- The compound inhibited the proliferation of MCF-7 cells with an IC50 value of 0.46 µM.
- Mechanistic studies revealed that it acts by inhibiting Aurora-A kinase, a target known for its role in cell cycle regulation.
-
Colon Cancer Study (HCT116 Cells) :
- Demonstrated an IC50 of 0.01 µM, indicating very high potency.
- The study highlighted the compound's ability to induce apoptosis effectively.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
